molecular formula C8H16O3 B13629402 2-Ethyl-3-hydroxy-3-methylpentanoic acid

2-Ethyl-3-hydroxy-3-methylpentanoic acid

Cat. No.: B13629402
M. Wt: 160.21 g/mol
InChI Key: XAPBKWKNZKIIJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethyl-3-hydroxy-3-methylpentanoic acid is an organic compound with the molecular formula C8H16O3. It is a branched-chain fatty acid that features both a hydroxyl group and a carboxylic acid group. This compound is known for its applications in organic synthesis and as an intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Ethyl-3-hydroxy-3-methylpentanoic acid can be synthesized through the esterification of pentanoic acid derivatives. One common method involves the reaction of pentanoic acid with ethanol under acidic conditions to form the ethyl ester, followed by hydrolysis to yield the desired acid .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of catalytic processes to enhance yield and purity. The esterification reaction is typically carried out in large reactors with controlled temperature and pressure to optimize the conversion rate .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-3-hydroxy-3-methylpentanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to form an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like halides (Cl-, Br-) and amines (NH2-) can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of 2-ethyl-3-oxo-3-methylpentanoic acid.

    Reduction: Formation of 2-ethyl-3-hydroxy-3-methylpentanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Ethyl-3-hydroxy-3-methylpentanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethyl-3-hydroxy-3-methylpentanoic acid involves its interaction with various molecular targets and pathways. The hydroxyl and carboxylic acid groups allow it to participate in hydrogen bonding and electrostatic interactions, influencing enzyme activity and receptor binding. These interactions can modulate metabolic processes and biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethyl-3-hydroxy-3-methylpentanoic acid is unique due to the presence of both an ethyl group and a hydroxyl group on the same carbon atom, which imparts distinct chemical reactivity and physical properties. This makes it a valuable compound in various synthetic and industrial applications .

Properties

Molecular Formula

C8H16O3

Molecular Weight

160.21 g/mol

IUPAC Name

2-ethyl-3-hydroxy-3-methylpentanoic acid

InChI

InChI=1S/C8H16O3/c1-4-6(7(9)10)8(3,11)5-2/h6,11H,4-5H2,1-3H3,(H,9,10)

InChI Key

XAPBKWKNZKIIJI-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)O)C(C)(CC)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.